trans-4-broMo-4'-(4-propylcyclohexyl)biphenyl
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Overview
Description
trans-4-broMo-4’-(4-propylcyclohexyl)biphenyl: is an organic compound with the chemical formula C21H25Br . It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromine atom and a propylcyclohexyl group. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-broMo-4’-(4-propylcyclohexyl)biphenyl typically involves the bromination of 4-(4-propylcyclohexyl)biphenyl. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of trans-4-broMo-4’-(4-propylcyclohexyl)biphenyl involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: trans-4-broMo-4’-(4-propylcyclohexyl)biphenyl can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products:
Substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of oxidized biphenyl compounds.
Reduction: Formation of the corresponding hydrocarbon.
Scientific Research Applications
Chemistry: trans-4-broMo-4’-(4-propylcyclohexyl)biphenyl is used as an intermediate in the synthesis of liquid crystals and other advanced materials. Its unique structure makes it valuable in the development of new organic compounds .
Biology and Medicine: While specific biological applications are limited, the compound’s derivatives are explored for potential use in drug development and biochemical research .
Industry: In the industrial sector, trans-4-broMo-4’-(4-propylcyclohexyl)biphenyl is used in the production of specialty chemicals and materials. Its role in the synthesis of liquid crystals is particularly noteworthy .
Mechanism of Action
The mechanism of action of trans-4-broMo-4’-(4-propylcyclohexyl)biphenyl primarily involves its reactivity as a brominated biphenyl derivative. The bromine atom serves as a reactive site for various chemical transformations, enabling the compound to participate in substitution, oxidation, and reduction reactions. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
- 4-ethyl-4’-(4-propylcyclohexyl)biphenyl
- 3,4,5-trifluoro-4’-(4-propylcyclohexyl)biphenyl
- 4-bromo-4’-hydroxybiphenyl
Comparison:
- 4-ethyl-4’-(4-propylcyclohexyl)biphenyl: Similar in structure but with an ethyl group instead of a bromine atom, leading to different reactivity and applications.
- 3,4,5-trifluoro-4’-(4-propylcyclohexyl)biphenyl: Contains fluorine atoms, which significantly alter its chemical properties and potential applications.
- 4-bromo-4’-hydroxybiphenyl: The presence of a hydroxyl group introduces different reactivity, particularly in hydrogen bonding and solubility .
Properties
CAS No. |
101532-36-9 |
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Molecular Formula |
C21H25Br |
Molecular Weight |
357.3 g/mol |
IUPAC Name |
1-bromo-4-[4-(4-propylcyclohexyl)phenyl]benzene |
InChI |
InChI=1S/C21H25Br/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(22)15-13-20/h8-17H,2-7H2,1H3 |
InChI Key |
ZIVLCFBZJWSBQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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